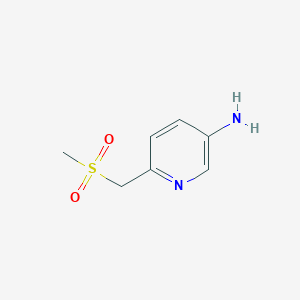![molecular formula C16H15ClO3 B13883807 1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone](/img/structure/B13883807.png)
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C16H15ClO3 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring connected via an ethanone group
Vorbereitungsmethoden
The synthesis of 1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the phenyl rings contribute to its reactivity and ability to form various derivatives. These interactions can modulate biological pathways, leading to potential therapeutic effects. detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-[3-Chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone can be compared with similar compounds such as:
3-Chloro-4-methoxyacetophenone: This compound shares a similar structure but lacks the additional methoxyphenyl group, making it less complex and potentially less versatile in its applications.
4-Chloro-3-methoxybenzaldehyde: Another related compound, differing in the functional group attached to the phenyl ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of chloro and methoxy substituents on two phenyl rings, connected via an ethanone group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C16H15ClO3 |
|---|---|
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
1-[3-chloro-4-[(4-methoxyphenyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C16H15ClO3/c1-11(18)13-5-8-16(15(17)9-13)20-10-12-3-6-14(19-2)7-4-12/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
PYUKYACDRWKVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


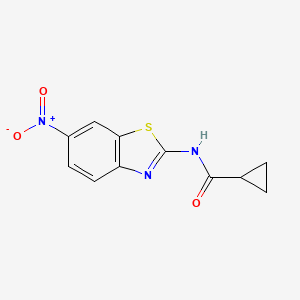
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
![Propan-2-yl 4-[[7-(4-methylsulfanylphenyl)-5,6-dihydropyrrolo[2,3-d]pyrimidin-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13883739.png)
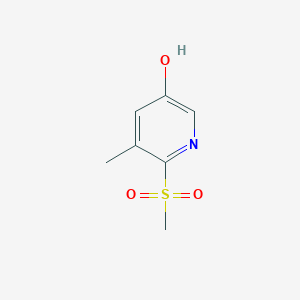
![Piperidine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B13883755.png)

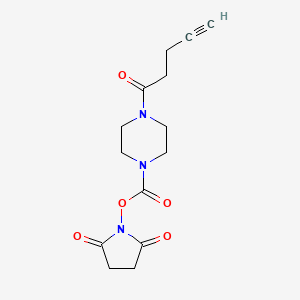

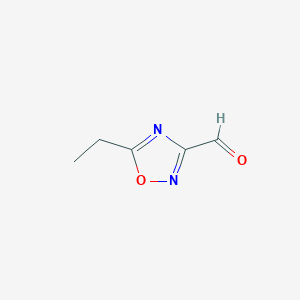
![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
